molecular formula C11H15BN2O4 B13140280 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13140280
M. Wt: 250.06 g/mol
InChI Key: FXMFYKRDNROOSR-UHFFFAOYSA-N
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Description

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that features a pyridine ring substituted with a nitro group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a halogenated pyridine with bis(pinacolato)diboron under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.

    Reduction: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura couplings.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Reduction: Amino derivatives of the pyridine ring.

    Suzuki-Miyaura Coupling: Various biaryl compounds depending on the halide used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various organic reactions. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. The dioxaborolane moiety facilitates Suzuki-Miyaura coupling reactions by forming stable boronate esters, which can then react with aryl or vinyl halides to form new carbon-carbon bonds .

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness: 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a nitro group and a dioxaborolane moiety on the pyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H15BN2O4

Molecular Weight

250.06 g/mol

IUPAC Name

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-13-7-9(8)14(15)16/h5-7H,1-4H3

InChI Key

FXMFYKRDNROOSR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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